molecular formula C10H19NO4 B13582834 (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

Cat. No.: B13582834
M. Wt: 217.26 g/mol
InChI Key: XJBVKRGMBOGCPS-SSDOTTSWSA-N
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Description

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid is an organic compound that features a tert-butoxy group, a methylamino group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid typically involves multiple steps One common approach starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of thionyl chloride in ethanol to form the corresponding ethyl ester, which is then protected by Boc .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the formation of unwanted by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its tert-butoxy group provides steric hindrance, while the methylamino group offers nucleophilic properties, making it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11-4)9(13)14/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1

InChI Key

XJBVKRGMBOGCPS-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC

Origin of Product

United States

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